molecular formula C7H13NO3S B2685965 4-(cyclopropanesulfonyl)morpholine CAS No. 21297-83-6

4-(cyclopropanesulfonyl)morpholine

Cat. No.: B2685965
CAS No.: 21297-83-6
M. Wt: 191.25
InChI Key: QIFFZSHEPAWNKA-UHFFFAOYSA-N
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Description

4-(cyclopropanesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a cyclopropanesulfonyl group

Mechanism of Action

Target of Action

Morpholine derivatives have been found to interact with various biological targets, including enzymes such as human legumain and cholinesterases .

Mode of Action

Morpholine derivatives have been reported to interact with their targets with moderate to high affinity . The interaction of 4-(cyclopropanesulfonyl)morpholine with its targets could lead to changes in the function of these targets, potentially influencing various biological processes.

Biochemical Pathways

Morpholine derivatives have been associated with the modulation of lysosomal ph . This suggests that this compound could potentially influence cellular processes through its effects on lysosomal pH.

Pharmacokinetics

Most morpholine-containing compounds are predicted to display promising pharmacokinetic and drug-likeness properties . These properties could influence the bioavailability of this compound.

Result of Action

Morpholine derivatives have been reported to exhibit diverse biological and therapeutic effects . Therefore, it is plausible that this compound could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)morpholine typically involves the reaction of morpholine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanesulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(cyclopropanesulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-cyclopropylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFFZSHEPAWNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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